![molecular formula C24H22N2O4S2 B12036622 2-Methoxyethyl 7-methyl-3-oxo-2-(3-phenylallylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 617698-67-6](/img/structure/B12036622.png)
2-Methoxyethyl 7-methyl-3-oxo-2-(3-phenylallylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
This compound is a mouthful, but let’s break it down Its systematic name is quite descriptive, revealing its structure
Chemical Formula: CHNOS
Molecular Weight: 368.5 g/mol
CAS Number: 309293-89-8
The compound belongs to the class of thiazolo[3,2-a]pyrimidines , which are heterocyclic molecules containing both a pyrimidine ring and a thiazole ring. These compounds often exhibit interesting biological activities.
Preparation Methods
Synthetic Routes:
While specific literature on this exact compound is scarce, we can infer potential synthetic routes based on related compounds. Here are some possibilities:
-
Condensation Reaction
- Start with appropriate precursors (e.g., 2-aminothiazole and a β-ketoester).
- Perform a condensation reaction to form the thiazolo[3,2-a]pyrimidine core.
- Introduce the 2-methoxyethyl and phenylallylidene substituents.
-
Multicomponent Reactions
- Explore multicomponent reactions involving thiazoles, pyrimidines, and other functional groups.
Industrial Production:
Unfortunately, industrial-scale production methods for this specific compound remain undisclosed. research in this area could yield valuable insights.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound likely undergoes oxidation reactions due to its electron-rich heterocyclic rings.
Substitution: Substituents (e.g., phenylallylidene) can participate in nucleophilic substitution reactions.
Reduction: Reduction of the carbonyl group may be feasible.
Common Reagents:
- Thionyl Chloride (SOCl2) : For converting carboxylic acids to acyl chlorides.
- Ammonia or Amine Bases : For amidation reactions.
- Hydrazine : For hydrazinolysis of esters.
Major Products:
The major products depend on the specific reaction conditions and substituents. Expect derivatives with varying functional groups.
Scientific Research Applications
- Medicinal Chemistry : Investigate its pharmacological properties (e.g., antiviral, anticancer, or anti-inflammatory effects).
- Materials Science : Explore its use in organic electronics or sensors.
- Agrochemicals : Assess its pesticidal or herbicidal properties.
Mechanism of Action
Understanding the compound’s mechanism involves identifying its molecular targets and pathways. Unfortunately, detailed studies are lacking, but further research could elucidate this.
Comparison with Similar Compounds
While direct analogs are scarce, consider comparing it to related thiazolo[3,2-a]pyrimidines or other heterocyclic compounds. Highlight its unique features.
Biological Activity
The compound 2-Methoxyethyl 7-methyl-3-oxo-2-(3-phenylallylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo-pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and pharmacological properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a thiazolo-pyrimidine core, which is significant for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazolo-pyrimidine derivatives. For instance, compounds similar to the target compound have shown significant antibacterial activity against various strains of bacteria such as Escherichia coli and Staphylococcus aureus.
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. coli | 32 µg/mL |
Compound B | S. aureus | 16 µg/mL |
Target Compound | E. coli, S. aureus | TBD |
Anticancer Activity
The anticancer potential of thiazolo-pyrimidine derivatives has also been investigated. Notably, several derivatives have demonstrated cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against HL-60 Cells
In a study evaluating the cytotoxic effects of related compounds on leukemia HL-60 cells, one derivative exhibited an IC50 value of 158.5 ± 12.5 µM , indicating moderate cytotoxicity. This suggests that the target compound may also possess similar anticancer properties.
The biological activity of thiazolo-pyrimidines can be attributed to several mechanisms:
- Inhibition of DNA Synthesis : These compounds may interfere with DNA replication in bacterial and cancer cells.
- Disruption of Cell Membrane Integrity : They can compromise the integrity of microbial cell membranes, leading to cell death.
- Apoptosis Induction : In cancer cells, these compounds may trigger apoptotic pathways.
Pharmacological Properties
Thiazolo-pyrimidine derivatives have shown promise in various pharmacological applications beyond antimicrobial and anticancer activities:
- Anti-inflammatory Effects : Some studies suggest that these compounds may possess anti-inflammatory properties.
- Antioxidant Activity : They may also exhibit antioxidant effects, contributing to their overall therapeutic potential.
Properties
CAS No. |
617698-67-6 |
---|---|
Molecular Formula |
C24H22N2O4S2 |
Molecular Weight |
466.6 g/mol |
IUPAC Name |
2-methoxyethyl (2E)-7-methyl-3-oxo-2-[(E)-3-phenylprop-2-enylidene]-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C24H22N2O4S2/c1-16-20(23(28)30-14-13-29-2)21(18-12-7-15-31-18)26-22(27)19(32-24(26)25-16)11-6-10-17-8-4-3-5-9-17/h3-12,15,21H,13-14H2,1-2H3/b10-6+,19-11+ |
InChI Key |
UAPOEPPKHZEFRV-ABILJCPISA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C=C\C3=CC=CC=C3)/SC2=N1)C4=CC=CS4)C(=O)OCCOC |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC=CC3=CC=CC=C3)SC2=N1)C4=CC=CS4)C(=O)OCCOC |
Origin of Product |
United States |
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